(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid
Description
Historical Context and Development
The synthesis of this compound first emerged in the early 21st century as part of efforts to develop modular building blocks for bioactive molecule construction. Initial reports focused on its potential as a Michael acceptor in conjugate addition reactions, leveraging the electrophilic α,β-unsaturated carbonyl system.
Key milestones include:
- 2005 : Identification of its crystalline structure through X-ray diffraction, confirming the (2E)-configuration critical for planar geometry.
- 2012 : Optimization of solid-phase synthesis protocols, achieving 78% yield via HOBt/DIC-mediated amide coupling.
- 2020 : Application in metalloproteinase inhibitor development, where its carboxymethyl group facilitated zinc ion chelation.
The compound’s historical trajectory reflects broader trends in fragment-based drug design, where multifunctional intermediates enable rapid diversification of lead compounds.
Relation to Caffeic Acid Derivative Domain
Structurally, this compound shares functional motifs with caffeic acid derivatives while exhibiting distinct electronic properties:
| Feature | Caffeic Acid Derivatives | Target Compound |
|---|---|---|
| Core Structure | 3,4-Dihydroxycinnamic acid | Carboxymethyl-hydroxyphenylpropenoic acid |
| Key Functional Groups | Catechol, acrylic acid | Carbamoyl, carboxymethyl, acrylic acid |
| Bioactivity | Antioxidant, anti-inflammatory | Enzyme inhibition, chelation |
The substitution at the 5-position of the hydroxyphenyl ring introduces a carboxymethyl group absent in classical caffeoyl compounds, altering electron distribution and hydrogen-bonding capacity. This modification enhances stability against oxidative degradation compared to catechol-containing analogs.
Academic Significance in Medicinal Chemistry
Three factors underpin this compound’s academic value:
1.3.1. Multifunctional Reactivity
The conjugated enoic acid system enables:
- Nucleophilic additions at the β-carbon (e.g., thiol-Michael reactions)
- Electrophilic aromatic substitution at the hydroxyphenyl ring
- Metal coordination via carboxymethyl and carbonyl oxygen atoms
1.3.2. Pharmacophore Hybridization
Hybridization of caffeic acid’s phenolic framework with a carbamoylprop-enoate system creates novel pharmacophoric spaces. Molecular docking studies suggest enhanced fit into protease active sites compared to parent structures.
1.3.3. Synthetic Versatility
As demonstrated in recent work, the compound serves as a linchpin for constructing:
- Heterocyclic systems via intramolecular cyclization
- Polymerizable monomers for bioactive hydrogels
- Transition-state analogs in enzyme inhibitor design
Properties
IUPAC Name |
(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFYRFAXGRRVPQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and acrylamide.
Formation of Intermediate: The 2-hydroxybenzoic acid is first converted to its corresponding ester using an esterification reaction with methanol and sulfuric acid as a catalyst.
Amidation: The ester is then reacted with acrylamide in the presence of a base such as sodium hydroxide to form the amide intermediate.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media convert the phenolic group to a quinone structure. For example:
-
Reaction :
-
Conditions : Acidic (e.g., H₂SO₄) or neutral aqueous medium at 60–80°C .
-
Products : Formation of a 1,2-benzoquinone derivative with a conjugated carbonyl system .
Reduction Reactions
The α,β-unsaturated carbonyl system in the prop-2-enoic acid moiety is susceptible to reduction:
-
Catalytic Hydrogenation :
-
Selective Reduction : Using NaBH₄ targets the carbamoyl group, reducing it to a secondary amine .
Substitution Reactions
The carboxylic acid group participates in nucleophilic acyl substitution:
| Reagent | Product | Conditions |
|---|---|---|
| SOCl₂ | Acid chloride | Anhydrous, reflux |
| CH₃OH/H⁺ | Methyl ester | Acid catalysis, reflux |
| NH₃ | Primary amide | High-pressure, aqueous NH₃ |
-
Example esterification:
Hydrolysis Reactions
The carbamoyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Cycloaddition Reactions
The α,β-unsaturated carbonyl participates in Diels-Alder reactions :
Photochemical Reactions
The hydroxyphenyl group undergoes photo-Fries rearrangement under UV light:
Complexation with Metal Ions
The carboxylic acid and phenolic -OH groups act as bidentate ligands:
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of phenolic compounds, including those similar to (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid, exhibit significant antimicrobial activity against multidrug-resistant pathogens. For instance, research highlighted the effectiveness of certain derivatives against Gram-positive bacteria and fungi, indicating the potential for developing new antimicrobial agents to combat resistance issues in clinical settings .
2. Anticancer Activity
Compounds with similar structural motifs have shown promising anticancer properties. Investigations into related phenolic derivatives revealed their ability to induce cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess anticancer potential. The mechanisms often involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Chemical Properties and Mechanisms
1. Structure-Activity Relationship
The presence of functional groups such as carboxymethyl and hydroxy moieties is crucial for the biological activity of this compound. These groups enhance solubility and facilitate interactions with biological targets, which can include enzymes or receptors involved in disease processes .
2. Mechanisms of Action
The mechanisms by which this compound exerts its effects are multifaceted:
- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Mechanisms : It can trigger oxidative stress or modulate signaling pathways that lead to cancer cell death.
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate the efficacy against resistant strains | The compound showed significant inhibition against Staphylococcus aureus and Candida auris, highlighting its potential as an antimicrobial agent. |
| Anticancer Research | Assess cytotoxic effects on lung cancer cells | Derivatives exhibited high cytotoxicity in A549 cell lines, suggesting potential therapeutic applications in lung cancer treatment. |
Mechanism of Action
The mechanism of action of (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamoyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid: vs. : Both contain a hydroxyphenyl group, but salicylic acid lacks the carbamoyl and prop-2-enoic acid moieties.
This compound: vs. : Acrylamide has a simpler structure without the hydroxyphenyl and carboxymethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
The compound (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid , also known by its chemical identifier 866019-68-3 , is an organic molecule notable for its complex structure, which includes a carboxymethyl group, a hydroxyphenyl group, and a carbamoyl group attached to a prop-2-enoic acid backbone. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory and analgesic properties.
Structure
The structure of this compound features:
- A conjugated double bond system
- Functional groups: carboxymethyl, hydroxyl, and carbamoyl
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Utilizes commercially available compounds such as 2-hydroxybenzoic acid and acrylamide.
- Esterification : The 2-hydroxybenzoic acid is converted to an ester using methanol and sulfuric acid.
- Amidation : The ester is reacted with acrylamide in the presence of a base (e.g., sodium hydroxide) to form an amide intermediate.
- Hydrolysis : The intermediate undergoes hydrolysis under acidic conditions to yield the final product.
Reaction Types
The compound can undergo various reactions, including:
- Oxidation : Hydroxyphenyl group can be oxidized to form quinones.
- Reduction : The carbonyl group in the carbamoyl moiety can be reduced to form amines.
- Substitution : The carboxymethyl group can participate in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyphenyl group forms hydrogen bonds with active sites, while the carbamoyl group can participate in covalent bonding, influencing biological pathways.
Therapeutic Potential
Research indicates that this compound may have:
- Anti-inflammatory Properties : Its structural similarity to known anti-inflammatory agents suggests potential efficacy in treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate it may modulate pain pathways, making it a candidate for pain management therapies.
Case Studies and Research Findings
- Insecticidal Activity :
-
Cellular Studies :
- In vitro studies demonstrated that derivatives of this compound exhibit low cytotoxicity towards human peripheral blood mononuclear cells, indicating potential safety for therapeutic applications .
-
Comparative Analysis :
- Comparative studies with structurally similar compounds reveal that while they share functional groups, the unique combination in this compound may confer distinct biological activities .
Data Table: Biological Activity Comparison
Q & A
Q. Table 1: Key Reaction Parameters
Basic: How is the compound characterized analytically to confirm its structure?
Methodological Answer:
Multi-Technique Approach :
- NMR Spectroscopy :
- IR Spectroscopy : Detect key functional groups (e.g., –OH stretch ~3300 cm⁻¹, C=O stretches ~1650–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 294.0492 for C₁₂H₁₁NO₆) .
- X-Ray Crystallography : Resolve molecular planarity and hydrogen-bonding networks (e.g., intramolecular O–H···O bonds between hydroxyl and carbonyl groups) .
Q. Table 2: Representative Spectral Data
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.85 (d, J=15.5 Hz, CH=CH), δ 10.2 (s, –OH) | |
| IR | 1720 cm⁻¹ (C=O, carboxymethyl) | |
| X-Ray | RMSD = 0.03 Å (phenyl-propenoic acid plane) |
Advanced: What experimental strategies address contradictions between computational and experimental data (e.g., bond lengths, stability)?
Methodological Answer:
Discrepancies often arise in:
Q. Table 3: Bond Length Comparison (Å)
| Bond | X-Ray Data | DFT Calculation | Deviation | Reference |
|---|---|---|---|---|
| C=O (carbamoyl) | 1.225 | 1.235 | +0.010 | |
| C–O (hydroxyl) | 1.362 | 1.350 | -0.012 |
Advanced: How to evaluate its biological mechanism of action in enzyme inhibition studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
